molecular formula C17H16O6 B3181745 3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one CAS No. 118204-64-1

3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one

Cat. No.: B3181745
CAS No.: 118204-64-1
M. Wt: 316.3 g/mol
InChI Key: BLSFQQNRFOVLGQ-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one is a homoisoflavonoid, a rare class of flavonoids known for their diverse biological activities. This compound is characterized by its chroman-4-one structure, which includes three hydroxyl groups and a methoxybenzyl group. Homoisoflavonoids are typically found in plants belonging to the Asparagaceae and Fabaceae families .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one typically involves the use of chromatographic techniques. One common method includes the extraction of the compound from plant sources using ethanol, followed by purification through silica gel column chromatography. The mobile phases used in this process can include mixtures of petroleum ether, ethyl acetate, and methanol .

Industrial Production Methods

Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted chroman-4-one derivatives. These products can exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity and properties of homoisoflavonoids.

    Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including cancer treatment and cardiovascular protection.

    Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries.

Mechanism of Action

The mechanism of action of 3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dihydroxy-3-(4-methoxybenzyl)chroman-4-one
  • 5,7-Dihydroxy-3-(2-hydroxy-4-methoxybenzyl)chroman-4-one
  • 5,7-Dihydroxy-3-(4-hydroxybenzyl)chroman-4-one

Uniqueness

3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one is unique due to the presence of three hydroxyl groups and a methoxybenzyl group, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits stronger antioxidant and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSFQQNRFOVLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,5,7-Trihydroxy-3-(4-methoxybenzyl)chroman-4-one

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